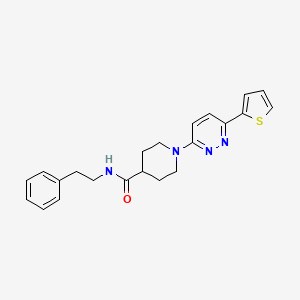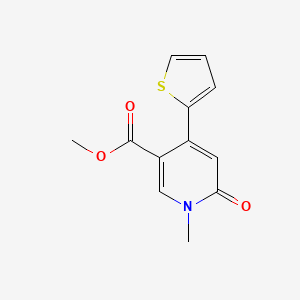
Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dihydropyridine derivatives, including compounds similar to Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate, often involves multicomponent reactions, Hantzsch synthesis, or modifications thereof. For instance, electrochemical oxidation and controlled potential electrolysis in solvents like methanol and acetonitrile have been explored for synthesizing new types of dihydropyridine calcium blockers, indicating the complexity and versatility of methods available for creating such compounds (Ueno & Umeda, 1992).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives can be elucidated using techniques such as X-ray diffraction crystallography, FT-IR, 1H and 13C NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide insights into the geometric configuration, vibrational frequencies, and molecular electrostatic potential, contributing to a deeper understanding of the structural characteristics of these molecules (Pekparlak et al., 2018).
Chemical Reactions and Properties
Dihydropyridine derivatives undergo various chemical reactions, reflecting their reactivity and potential for functionalization. Oxidative imination reactions, for instance, demonstrate the ability of these compounds to form new bonds under the influence of oxidizing agents, leading to novel structures with different physicochemical properties (Soldatenkov et al., 2001).
Aplicaciones Científicas De Investigación
Antihypertensive and Coronary Vessel Dilator Applications
Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate is part of a class of compounds that exhibit significant antihypertensive properties and act as coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, showing promise in clinical applications for cardiovascular health (Abernathy, 1978).
Synthesis and Biological Activity in Medicinal Chemistry
This compound belongs to a group of dihydropyrimidines/pyrimidines known for their broad range of biological activities. Research has focused on synthesizing various derivatives of these compounds, aiming to improve biological activity, reduce toxicity, and minimize undesirable side effects. Studies have shown that these compounds can exhibit significant antihypertensive activity (Rana, Kaur, & Kumar, 2004).
Anticancer and Anti-ulcer Applications
Research into 1,4-dihydropyridines/pyrimidines, which include methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate, has revealed potential anticancer and anti-ulcer applications. The compounds synthesized in this category have shown maximum anti-ulcer activity compared to control groups in some studies, indicating their potential in clinical settings for treating gastrointestinal disorders and possibly certain cancers (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Neuroprotective Properties
Some derivatives of this compound have been studied for their neuroprotective properties, particularly in the context of neurotoxicity induced by certain toxins. For example, the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a derivative, has been extensively researched for its neurotoxic effects, which has led to the development of potential neuroprotective strategies using monoamine oxidase inhibitors (Heikkila, Manzino, Cabbat, & Duvoisin, 1984).
Antimicrobial and Antifungal Applications
In recent studies, derivatives of this compound have been evaluated for their antimicrobial and antifungal activities. The compound's ability to inhibit microbial growth suggests its potential use in developing new antimicrobial agents, which could be particularly useful in treating drug-resistant infections (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Corrosion Inhibition Properties
Another interesting application of this compound is in the field of corrosion inhibition. Studies have shown that certain derivatives can effectively inhibit corrosion in metals, suggesting potential industrial applications in protecting materials from corrosive environments (Singh, Quraishi, Gupta, & Dandia, 2016).
Propiedades
IUPAC Name |
methyl 1-methyl-6-oxo-4-thiophen-2-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-7-9(12(15)16-2)8(6-11(13)14)10-4-3-5-17-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSGVHUEQURZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

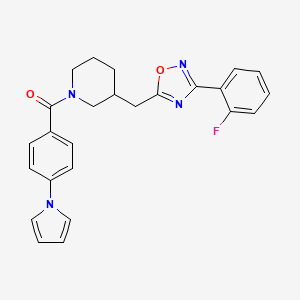


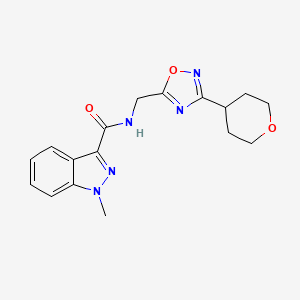
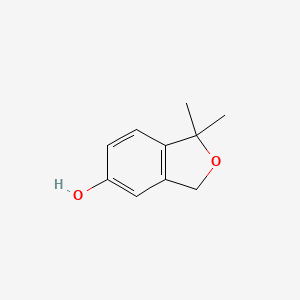
![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)
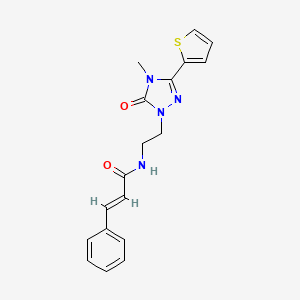
![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)


![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)
